Product packaging for 3-Pyrazin-2-ylphenol(Cat. No.:CAS No. 570432-61-0)

3-Pyrazin-2-ylphenol

Cat. No.: B2794385
CAS No.: 570432-61-0
M. Wt: 172.187
InChI Key: UMVRGASPEUGOOX-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) and Phenol (B47542) Moieties in Contemporary Heterocyclic Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a fundamental structural motif in a vast array of biologically active molecules. Its presence is noted in numerous natural products, pharmaceuticals, and flavor compounds. The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and can participate in metal coordination, which are crucial interactions for biological activity. Pyrazine derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

The phenol group, consisting of a hydroxyl group attached to an aromatic ring, is another critical functional group in organic and medicinal chemistry. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its acidic proton allows for a variety of chemical transformations. Phenolic compounds are well-known for their antioxidant properties and are integral to the structure of many natural products and synthetic drugs. The combination of a pyrazine and a phenol moiety within a single molecular framework, as in 3-Pyrazin-2-ylphenol, offers the potential for synergistic or unique chemical and biological properties.

Overview of the this compound Scaffold in Chemical Synthesis and Research Context

The this compound scaffold, which features a phenol ring substituted with a pyrazine ring at the 3-position, is a specific arrangement that places the hydroxyl group in a meta position relative to the pyrazine substituent. While this specific isomer is of theoretical interest in medicinal chemistry and materials science, a comprehensive review of publicly available academic literature indicates a notable scarcity of research focused directly on this exact compound. Much of the existing research on pyrazinylphenols tends to explore related isomers or derivatives.

Historical Context and Evolution of Research on Pyrazinylphenols and Related Heterocycles

Research into pyrazine chemistry has a long history, with early investigations focusing on the synthesis and characterization of the basic pyrazine ring and its simple derivatives. A notable historical method for synthesizing pyrazine compounds is the condensation of α-dicarbonyl compounds with 1,2-diamines. Over the decades, the focus has shifted towards the development of more complex pyrazine-containing molecules with specific biological activities.

A 1950 patent described a general process for preparing hydroxypyrazines, which are key intermediates for more complex pyrazine compounds. google.com This work highlighted the importance of these scaffolds in theoretical and practical chemistry and their utility in the synthesis of other important organic molecules. google.com More recently, research has focused on the synthesis of specific hydroxyphenyl pyrazine derivatives for various applications. For example, 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine, a precursor to the bioluminescent molecule coelenterazine, has been synthesized in high yield. nih.gov This demonstrates the continued interest in hydroxyphenyl pyrazine structures.

Scope and Objectives of Current Academic Research on this compound

While direct academic research on this compound is limited, the broader research objectives for the class of pyrazinylphenols can be inferred from studies on related compounds. A primary focus is the exploration of their potential as therapeutic agents. The combination of the pyrazine and phenol moieties suggests that these compounds could be investigated for a range of biological activities.

Current research on related heterocyclic structures, such as (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, is being directed towards their potential as tyrosinase inhibitors for the treatment of hyperpigmentation disorders. nih.gov This indicates a research trajectory for phenolic heterocycles in cosmetology and medicine. Furthermore, the synthesis of hydroxyphenyl piperazine (B1678402) derivatives is being optimized to improve yield and reduce environmental impact, reflecting a broader trend in green chemistry. google.com

Future research on this compound would likely involve the development of efficient synthetic routes, characterization of its physicochemical properties, and screening for various biological activities. The exploration of its potential as a ligand for metal complexes or as a building block for functional materials could also be a valuable avenue of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B2794385 3-Pyrazin-2-ylphenol CAS No. 570432-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrazin-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9-3-1-2-8(6-9)10-7-11-4-5-12-10/h1-7,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVRGASPEUGOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Pyrazin 2 Ylphenol and Its Analogs

Direct Synthetic Routes to 3-Pyrazin-2-ylphenol

The direct synthesis of the this compound core typically involves forming the critical carbon-carbon bond that links the pyrazine (B50134) and phenol (B47542) rings.

Palladium-catalyzed cross-coupling reactions are the most prevalent and versatile methods for constructing the pyrazinyl-phenol linkage. These reactions facilitate the formation of a C-C bond between a functionalized pyrazine and a functionalized phenol precursor.

The Suzuki-Miyaura coupling is particularly well-suited for this purpose, involving the reaction between a halopyrazine (or a pyrazine with a suitable leaving group) and a phenylboronic acid derivative, or vice versa nih.govbyjus.comrhhz.nettcichemicals.comnih.govjsynthchem.com. This reaction typically employs palladium catalysts, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often in conjunction with phosphine (B1218219) ligands, and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent mixture (e.g., toluene, DMF, dioxane, or aqueous mixtures) nih.govrhhz.netjsynthchem.com. For instance, coupling a 2-halopyrazine with a 3-hydroxyphenylboronic acid would directly yield the target scaffold.

Other palladium-catalyzed cross-coupling reactions, such as the Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents), also offer viable pathways for forming the pyrazinyl-phenol bond wikipedia.orgnrochemistry.comlibretexts.orgwikipedia.orgnih.govu-tokyo.ac.jpyoutube.com. These methods are known for their broad substrate scope and functional group tolerance, allowing for the coupling of various pyrazine and phenol derivatives wikipedia.orgnrochemistry.comlibretexts.orgnih.gov. Ullmann coupling, traditionally copper-catalyzed, can also be employed for aryl-aryl bond formation, though modern palladium-catalyzed variants are often preferred for milder conditions and broader applicability thieme-connect.combyjus.comwikidoc.orgwikipedia.orgorganic-chemistry.org.

Table 1: General Conditions for Suzuki-Miyaura Coupling in Pyrazinyl-Aryl Synthesis

Reaction TypeSubstratesCatalyst SystemBaseSolvent SystemTemperatureTypical Yields
Suzuki-Miyaura Coupling2-Halopyrazine + Arylboronic AcidPd(0) source (e.g., Pd(PPh₃)₄) + Ligand (e.g., PPh₃)K₂CO₃, Cs₂CO₃Toluene, DMF, Dioxane50-100 °C60-95%
Suzuki-Miyaura Coupling2-Boronylpyrazine + Aryl HalidePd(0) source (e.g., Pd₂(dba)₃) + Ligand (e.g., dppf)K₃PO₄Dioxane/H₂O60-100 °C70-90%
Negishi Coupling2-Halopyrazine + Arylzinc ReagentPd catalyst (e.g., Pd[P(tBu₃)]₂, Pd-PEPPSI-IPent)N/ATHF/NMPRT-100 °C70-95%
Stille Coupling2-Halopyrazine + ArylstannanePd(0) source (e.g., Pd(dppf)Cl₂) + Ligand (e.g., dppf)LiClDMF40-80 °C70-90%

While cross-coupling primarily links pre-formed rings, cyclization strategies can be employed to construct the pyrazine ring system while simultaneously incorporating the phenol moiety. For example, the synthesis of 2-amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine involves the condensation of p-hydroxyphenylglyoxal aldoxime with an α-aminopropionitrile derivative, followed by reduction nih.govresearchgate.net. This approach builds the pyrazine core with the hydroxyphenyl substituent already in place. Subsequent cyclization reactions, such as the reaction of this pyrazine derivative with p-hydroxyphenylpyruvic acid, can lead to more complex fused systems like Watasenia preluciferin oup.com.

This strategy involves modifying a precursor molecule that is structurally close to the target. A common approach is to use protected phenol derivatives, such as 3-methoxyphenyl (B12655295) precursors, in cross-coupling reactions. For instance, a 2-halopyrazine could be coupled with 3-methoxyphenylboronic acid via Suzuki coupling. The resulting 3-(pyrazin-2-yl)anisole can then be demethylated (e.g., using BBr₃) to reveal the free phenol, yielding this compound nih.govlibretexts.org. This method allows for greater control over regioselectivity and compatibility with reaction conditions.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogs involves introducing functional groups onto either the phenol or the pyrazine ring of the this compound scaffold, or by using pre-substituted building blocks in the coupling reactions.

Substituents can be introduced onto the phenol ring either by direct electrophilic aromatic substitution on the pre-formed this compound, or more commonly, by employing substituted phenol precursors in the cross-coupling reactions. For example, using a halogenated or nitrated 3-hydroxyphenylboronic acid in a Suzuki coupling with a 2-halopyrazine would directly furnish a substituted this compound. Literature examples of pyrazines bearing substituted hydroxyphenyl groups, such as 2-amino-5-(p-hydroxyphenyl)pyrazine or 2-amino-3,5-bis(p-hydroxyphenyl)-1,4-pyrazine, demonstrate the incorporation of hydroxyphenyl moieties into pyrazine structures thieme-connect.comnih.govresearchgate.net. Similarly, related structures like 2-methoxy-4-(pyrido[2,3-b]pyrazin-3-yl)phenol highlight the presence of substituents on the phenol ring in related heterocyclic systems libretexts.org.

Functionalization of the pyrazine ring can be achieved by using substituted halopyrazines or pyrazine boronic acids in cross-coupling reactions. For instance, the Suzuki coupling of dichloropyrazines with arylboronic acids allows for regioselective introduction of aryl groups, enabling the synthesis of diarylpyrazines clockss.org. Site-selective cross-coupling of polyhalogenated pyrazines also provides pathways to introduce diverse substituents onto the pyrazine core libretexts.org. Furthermore, modifications such as N-alkylation of aminopyrazines or the introduction of alkoxy or amino groups onto the pyrazine ring have been reported, expanding the library of accessible pyrazinyl derivatives thieme-connect.comrsc.orgjst.go.jp.

Multi-Component Reactions for Pyrazinylphenol Architectures

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to synthesize complex molecular architectures in a single step, by combining three or more starting materials. While direct MCRs specifically yielding this compound are not extensively detailed in the surveyed literature, general MCR strategies involving pyrazine scaffolds provide a foundation for such syntheses. For instance, the Petasis reaction, which typically involves a secondary amine, an aldehyde, and a boronic acid, has been adapted for the synthesis of pyrazine-based molecules beilstein-journals.org. Furthermore, MCRs involving pyrazines or related heterocycles with aldehydes and isocyanides, often catalyzed by Lewis acids like Sc(OTf)₃, followed by cross-coupling reactions, highlight the potential for building complex pyrazine frameworks mdpi.com. These approaches underscore the versatility of MCRs in assembling pyrazine-containing structures, which could be further functionalized or adapted to incorporate phenolic groups.

Derivatization from Related Pyrazine and Phenol Precursors

A significant portion of the synthetic strategies for pyrazinylphenol derivatives involves the derivatization of pre-existing pyrazine or phenol precursors. These methods often leverage established coupling reactions or condensation pathways to construct the desired carbon-carbon or carbon-nitrogen bonds.

Another effective strategy for creating diarylpyrazine structures is the Suzuki coupling reaction. For example, 2,6-Bis(3'-hydroxyphenyl)pyrazine can be synthesized by coupling 2,6-Dichloropyrazine with 3-hydroxyphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a base like potassium carbonate (K₂CO₃) in a solvent mixture of acetonitrile (B52724) and water clockss.org.

The synthesis of substituted pyrazines can also be achieved through the condensation of diketones with diamines. This reaction, often facilitated by heterogeneous catalysts, allows for the construction of various pyrazine derivatives with good to excellent yields, typically ranging from 53% to 90% acs.orgd-nb.infonih.gov. Similarly, pyrazin-2-yloxy derivatives, such as N-(2-(pyrazin-2-yloxy)ethyl)benzamide scaffolds, can be prepared via condensation reactions of 6-chloropyrazine with amines in solvents like dimethyl sulfoxide (B87167) (DMSO), or through palladium-catalyzed amination reactions nih.gov. The synthesis of arylpyrido[2,3-b]pyrazines has also been reported through the one-step double condensation of 2,3-diaminopyridine (B105623) with various arylglyoxals under mild conditions researchgate.net.

Table 1: Selected Derivatization Methods for Pyrazinylphenol Analogs

PrecursorsReagents/CatalystProduct Type / ExampleYield (%)Reference(s)
p-hydroxyphenylglyoxal aldoxime, α-aminophenylpropiononitrileTiCl₄, Pyridine (B92270); then Zn-AcOH, CH₂Cl₂2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine~89 researchgate.netnih.gov
2,6-Dichloropyrazine, 3-hydroxyphenylboronic acidK₂CO₃, PPh₃, Pd(PPh₃)₂Cl₂, MeCN/H₂O2,6-Bis(3'-hydroxyphenyl)pyrazineN/A clockss.org
Diketones, Diamines[DSIM][AlCl₃]ₓ–@CS (heterogeneous catalyst)Substituted Pyrazines53-90 acs.org
6-chloropyrazine, AmineCondensation (DMSO) or Pd-catalyzed aminationN-(2-(pyrazin-2-yloxy)ethyl)benzamide derivatives53-90 nih.gov
Arylglyoxals, 2,3-DiaminopyridineCondensation (DMF/Ethanol, 90 °C)Arylpyrido[2,3-b]pyrazinesGood-Excellent researchgate.net

Advanced Synthetic Techniques in Pyrazinylphenol Chemistry

Green chemistry principles are increasingly integrated into synthetic methodologies to reduce environmental impact and enhance efficiency. Microwave-assisted synthesis and solvent-free conditions are prominent among these techniques.

Microwave irradiation has been successfully employed for the synthesis of pyrazine derivatives. For instance, the synthesis of 3-Amino-N-(4-hydroxyphenyl)pyrazine-2-carboxamide was achieved using microwave irradiation (120 °C, 30 min, 100 W) with 1,1′-carbonyldiimidazole (CDI) in DMSO, yielding the product in 55% yield nih.gov. Microwave heating offers rapid and efficient energy transfer, significantly reducing reaction times and often improving yields compared to conventional heating methods bdu.ac.inzenodo.orgresearchgate.netijnrd.org.

Solvent-free synthesis, often combined with microwave irradiation or mechanochemical methods like ball milling, presents an environmentally benign alternative by minimizing or eliminating the use of volatile organic solvents bdu.ac.inzenodo.orgrsc.org. While direct examples for this compound are limited, solvent-free protocols using heterogeneous catalysts, such as CuFe₂O₄ nanoparticles, have been developed for the synthesis of related pyrazine fused systems digitellinc.com.

Table 2: Green Chemistry Approaches in Pyrazine Synthesis

MethodReaction Type / ExampleConditionsYield (%)Reference(s)
Microwave-Assisted SynthesisSynthesis of 3-Amino-N-(4-hydroxyphenyl)pyrazine-2-carboxamideCDI, DMSO, MW: 120 °C, 30 min, 100 W55 nih.gov
Solvent-Free SynthesisPyrazine fused acridonesCuFe₂O₄ nanoparticles (catalyst)N/A digitellinc.com
Heterogeneous CatalysisSynthesis of substituted pyrazines[DSIM][AlCl₃]ₓ–@CS catalyst, Room temperature, 1-2 min53-90 acs.org

Catalysis plays a crucial role in enabling efficient and selective synthesis. Various catalytic systems, including metal catalysts, heterogeneous catalysts, and supported ionic liquids, have been employed in the synthesis of pyrazine derivatives.

Palladium-catalyzed reactions, such as Suzuki coupling clockss.org and amination nih.gov, are widely used for forming carbon-carbon and carbon-nitrogen bonds, respectively, in the synthesis of pyrazine scaffolds. Heterogeneous catalysts, like copper ferrite (B1171679) nanoparticles (CuFe₂O₄) digitellinc.com, offer advantages in terms of recyclability and ease of separation. Similarly, chitosan-supported ionic liquids ([DSIM][AlCl₃]ₓ–@CS) have demonstrated efficacy as recyclable heterogeneous catalysts for the synthesis of substituted pyrazines under mild conditions acs.org. While explicitly metal-free catalytic conditions for the direct synthesis of this compound are not extensively documented in the reviewed literature, the general trend towards metal-free catalysis in organic synthesis suggests potential avenues for future research organic-chemistry.orgrsc.orgnih.govresearchgate.net. Earlier methods also utilized reagents like TiCl₄ as a Lewis acid catalyst for condensation reactions and Zn-AcOH for reduction steps researchgate.netnih.gov.

Table 3: Catalytic Methodologies in Pyrazine Synthesis

Catalyst TypeSpecific Catalyst / ReagentReaction Type / ExampleConditionsYield (%)Reference(s)
Metal Catalyst (Pd)Pd(PPh₃)₂Cl₂Suzuki coupling for diarylpyrazinesK₂CO₃, PPh₃, MeCN/H₂ON/A clockss.org
Metal Catalyst (Pd)Palladium catalystPd-catalyzed aminationN/A53-90 nih.gov
Metal-based HeterogeneousCuFe₂O₄ nanoparticlesSolvent-free synthesis of pyrazine fused acridonesN/AN/A digitellinc.com
Supported Ionic Liquid[DSIM][AlCl₃]ₓ–@CSSynthesis of substituted pyrazinesRoom temperature, 1-2 min53-90 acs.org
Lewis AcidTiCl₄Condensation for aminopyrazinesPyridineN/A researchgate.netnih.gov
Reducing AgentZn-AcOHReduction of N-oxide for aminopyrazinesCH₂Cl₂N/A researchgate.netnih.gov
Coupling AgentCDIAmide formation for aminopyrazine carboxamidesDMSO, Microwave55 nih.gov

Compound List

this compound

3-(4-Hydroxyphenyl)pyrazin-2-OL

2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine

Watasenia preluciferin (coelenterazine)

3-Amino-N-(4-hydroxyphenyl)pyrazine-2-carboxamide

2,6-Bis(3'-hydroxyphenyl)pyrazine

2,6-Dichloropyrazine

3-hydroxyphenylboronic acid

Substituted Pyrazines

N-(2-(pyrazin-2-yloxy)ethyl)benzamide derivatives

6-chloropyrazine

Arylglyoxals

2,3-Diaminopyridine

Diketones

Diamines

p-hydroxyphenylglyoxal aldoxime

α-aminophenylpropiononitrile

Advanced Spectroscopic and Structural Characterization of 3 Pyrazin 2 Ylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Elucidation

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the structure of a compound. A ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. Similarly, a ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule. For 3-Pyrazin-2-ylphenol, one would expect to see distinct signals for the protons and carbons of both the pyrazine (B50134) and the phenol (B47542) rings. However, specific chemical shifts (δ) and coupling constants (J) for this compound are not documented in the available literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within the pyrazine and phenol rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the pyrazine and phenol moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about which atoms are close to each other in space.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic rings, C=N and C=C stretching vibrations within the pyrazine and phenol rings, and C-O stretching of the phenol. While general regions for these absorptions are known, the precise wavenumbers for this compound are not available.

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for observing vibrations of non-polar bonds. A Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. However, no specific Raman spectral data for this compound could be located.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. An electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and various fragment ions resulting from the cleavage of the molecule. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. This crucial data for this compound is not present in the surveyed scientific databases.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the elemental composition of a compound. mdpi.com Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide high mass accuracy and resolution, allowing for the differentiation of compounds with the same nominal mass but different elemental formulas. mdpi.comnih.gov

For this compound (C₁₀H₈N₂O), HRMS can precisely measure the mass of its molecular ion. This exact mass is then compared against a theoretical mass calculated from the isotopic masses of its constituent atoms to confirm the elemental formula. This high level of accuracy is critical in distinguishing the target compound from potential isomeric impurities or by-products that may be present after synthesis. mdpi.com

Table 1: Theoretical Exact Mass Data for this compound

Property Value
Molecular Formula C₁₀H₈N₂O
Monoisotopic Mass 172.06366 Da
Ion Type [M+H]⁺

| Theoretical m/z | 173.07094 |

This interactive table provides the calculated exact mass for the protonated molecule of this compound, a key value determined using HRMS.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar, thermally labile molecules like phenols and nitrogen-containing heterocycles. ESI-MS allows for the analysis of samples directly from a liquid solution, typically generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.gov

In the analysis of this compound, ESI would likely produce a strong signal for the protonated molecular ion at m/z 173.07 in positive ion mode. The technique can be coupled with tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented to produce a characteristic pattern of product ions. chemrxiv.orgresearchgate.net This fragmentation data provides valuable structural information, helping to confirm the connectivity of the pyrazine and phenol rings. For certain derivatives, derivatization techniques, such as creating ferrocene-based derivatives, can be employed to enhance ionization efficiency and selectivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. mdpi.com It is highly effective for assessing the purity of this compound and identifying any volatile impurities from its synthesis. In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column before entering the mass spectrometer. nih.govresearchgate.net

The mass spectrometer then records the mass spectrum of the eluting compound. For this compound, electron ionization (EI) would typically be used, which imparts significant energy to the molecule, leading to a reproducible and characteristic fragmentation pattern. This pattern serves as a "molecular fingerprint" that can be compared against spectral libraries for identification. Furthermore, the use of gas chromatographic retention indices (RIs) can help to unambiguously distinguish between positional isomers, which may have very similar mass spectra. nih.govresearchgate.net

Table 2: Representative GC-MS Parameters for Pyrazine Analysis

Parameter Condition
Column Type DB-5MS (5% Phenyl-methylpolysiloxane)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program 60°C (1 min), ramp to 300°C at 10°C/min
Ionization Mode Electron Impact (EI) at 70 eV

| Mass Range | 50-500 m/z |

This interactive table outlines typical GC-MS conditions used for the analysis of pyrazine compounds, which would be applicable for assessing the purity of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds containing chromophores—parts of a molecule that absorb light—such as conjugated π systems. msu.edu

The structure of this compound contains both a pyrazine ring and a phenol ring, which together form an extended conjugated system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, the molecule is expected to absorb UV light, primarily due to π→π* and n→π* electronic transitions.

The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, will show one or more absorption maxima (λmax). The position and intensity of these peaks are characteristic of the molecule's electronic structure. For instance, phenol itself has a λmax around 275 nm. docbrown.info The attachment of the pyrazine ring is expected to cause a bathochromic (red) shift to a longer wavelength due to the extension of the conjugated system. The specific λmax values can be used to characterize the compound and its derivatives. azooptics.com

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques are the most powerful methods for determining the arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Supramolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) provides the definitive, three-dimensional structure of a molecule in the solid state. ncl.ac.uk By irradiating a single, high-quality crystal with X-rays, a diffraction pattern is produced that can be mathematically transformed into a model of the electron density, revealing the precise positions of each atom.

For this compound or its derivatives, SCXRD analysis would yield a wealth of structural information, including:

Bond lengths, bond angles, and torsion angles: Confirming the molecular connectivity and conformation.

Planarity of the aromatic rings: Determining the degree of flatness of the pyrazine and phenol rings.

Dihedral angle: Measuring the twist between the pyrazine and phenol ring systems. redalyc.org

Supramolecular interactions: Identifying and quantifying intermolecular forces such as hydrogen bonds (e.g., between the phenolic hydroxyl group and a pyrazine nitrogen of a neighboring molecule) and π-π stacking interactions between aromatic rings. These interactions govern how the molecules pack together in the crystal lattice. redalyc.orgnih.gov

This detailed structural insight is crucial for understanding the physical properties of the solid material and for structure-property relationship studies. researchgate.netresearchgate.net

Table 3: Key Structural Parameters from Single Crystal XRD

Parameter Description
Crystal System The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Hydrogen Bond Geometry Donor-Acceptor distances and angles for intermolecular hydrogen bonds.

| π-π Stacking Distance | Centroid-to-centroid distance between interacting aromatic rings. |

This interactive table lists the fundamental parameters obtained from a single crystal X-ray diffraction experiment, providing a complete picture of the solid-state structure.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. americanpharmaceuticalreview.com Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny, randomly oriented crystallites. The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ).

The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.com Its primary applications in the study of this compound include:

Phase Identification: Comparing the experimental pattern to known patterns to confirm the identity of the synthesized material.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the pattern. nih.gov

Polymorphism Studies: Identifying different crystalline forms (polymorphs) of the same compound, as each polymorph will produce a distinct PXRD pattern.

Distinguishing Crystalline from Amorphous Solids: Crystalline materials produce sharp Bragg peaks, whereas amorphous materials yield a broad, diffuse halo. nih.gov

This technique is essential for quality control during the synthesis and manufacturing of crystalline solid materials. americanpharmaceuticalreview.com

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis is critical for verifying the empirical and molecular formula of a newly synthesized substance, ensuring its purity and confirming its identity. The analysis measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed chemical formula.

Interactive Table: Theoretical Elemental Composition of this compound and a Derivative

Compound NameMolecular Formula% Carbon (Calculated)% Hydrogen (Calculated)% Nitrogen (Calculated)% Oxygen (Calculated)
This compoundC₁₀H₈N₂O69.764.6816.279.29
2-{[(Pyrazin-2-yl)amino]-meth-yl}phenolC₁₁H₁₁N₃O65.665.5120.887.95

Note: The data in this table is calculated based on the molecular formulas and does not represent experimental findings.

In a practical laboratory setting, these theoretical values would be compared against the results from an elemental analyzer. For instance, in the synthesis and characterization of novel pyrazole (B372694) derivatives, researchers reported both the calculated and found elemental percentages to validate their products. For example, for a compound with the formula C₂₈H₁₈Cl₂N₂O, the calculated values were C, 71.65%; H, 3.87%; N, 5.97%, which were then compared to the experimentally found values of C, 71.55%; H, 3.85%; N, 5.83% to confirm the structure. nih.gov

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis comprises a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used to characterize the thermal properties of materials.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization energy. While specific DSC data for this compound was not found in the reviewed literature, the thermal behavior of a related phenol-formaldehyde/pyrazole composite provides insight into the thermal stability of similar structures. This composite was found to be thermally stable up to 567 °C, demonstrating the high thermal resistance that can be achieved by incorporating nitrogen-containing heterocyclic rings into a phenolic polymer matrix. nih.gov

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of the material. A TGA curve plots the mass of the sample against temperature.

While a TGA thermogram for this compound is not available in the provided search results, data for a related pyrazine-containing compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, offers a relevant example. The TGA curve for this compound indicated that it was stable up to 232 °C. researchgate.net A significant weight loss of approximately 87% was observed between 232 °C and 254 °C, which was attributed to the loss of the phenyl and pyrazine rings. researchgate.net This indicates a sharp decomposition profile following a period of thermal stability.

In another study on pyrazine-2,3-dicarboxylatocopper(II) complexes, TGA was used to elucidate the thermal decomposition pathways. chempap.org The study found that the thermal stability of these complexes was influenced by their molecular structure, with decomposition occurring in multiple stages, typically starting with the loss of water molecules followed by the detachment of the organic ligands. chempap.org The final decomposition product in all cases was identified as copper oxide. chempap.org

Interactive Table: Thermal Decomposition Data for 2-phenyl-N-(pyrazin-2-yl)acetamide

Compound NameOnset of Decomposition (°C)Major Weight Loss Range (°C)% Weight Loss in Major Step
2-phenyl-N-(pyrazin-2-yl)acetamide232232 - 254~87

Source: Adapted from research on the thermal study of 2-phenyl-N-(pyrazin-2-yl)acetamide. researchgate.net

The thermal stability of phenolic compounds can be influenced by the nature of their substituents. For instance, the introduction of chlorine on the benzene (B151609) ring of a phenolic polymer can reduce its thermal stability by impeding crosslinking. dtic.mil Conversely, the incorporation of heterocyclic structures can, in some cases, enhance thermal stability, as seen with the phenol-formaldehyde/pyrazole composite. nih.gov

General principles from computational chemistry suggest that such investigations would be valuable for understanding the molecule's reactivity, potential biological activity, and spectroscopic properties. However, without specific published research on this compound, a detailed analysis as per the requested outline cannot be provided at this time. Further dedicated theoretical studies would be required to generate the specific data needed to populate the outlined sections.

Chemical Reactivity and Transformations of the 3 Pyrazin 2 Ylphenol Moiety

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring in 3-Pyrazin-2-ylphenol is highly susceptible to electrophilic aromatic substitution (EAS). The hydroxyl (-OH) group is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609). ijrar.org It donates electron density into the aromatic π system, thereby stabilizing the cationic intermediate (the arenium ion) formed during the substitution process. lkouniv.ac.in This activating nature directs incoming electrophiles to the positions ortho and para to the hydroxyl group. mlsu.ac.inlibretexts.orgunizin.org

Consequently, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are expected to occur preferentially on the phenolic ring at the C4, C6, and C2 positions. Given the strong activation by the hydroxyl group, these reactions often proceed under mild conditions, and polysubstitution can occur if care is not taken. mlsu.ac.in For instance, halogenation with an aqueous solution of bromine can lead to the formation of a tribromophenol derivative. mlsu.ac.in

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Phenols

Reaction Type Typical Reagents Expected Product Position on this compound
Nitration Dilute HNO₃ Mixture of ortho- and para-nitrophenols. mlsu.ac.in
Concentrated HNO₃ / H₂SO₄ Can lead to polysubstituted products like 2,4,6-trinitrophenol (picric acid). mlsu.ac.in
Halogenation Br₂ in CS₂ or CCl₄ Monohalogenation, yielding a mixture of ortho- and para-bromophenols. mlsu.ac.in
Aqueous Br₂ Polyhalogenation, potentially at all available ortho and para positions. makingmolecules.com
Sulfonation Concentrated H₂SO₄ Temperature-dependent; ortho-isomer favored at low temperatures, para-isomer at high temperatures. mlsu.ac.in

| Friedel-Crafts Acylation | Acyl chloride / Anhydride (B1165640), AlCl₃ | C-acylation occurs on the aromatic ring to give an aryl ketone. ucalgary.ca |

Nucleophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Ring

In contrast to the electron-rich phenol (B47542) ring, the pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is uncommon for benzene and its electron-rich derivatives. libretexts.org The SNAr mechanism is favored by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed when the nucleophile attacks the ring. libretexts.orgwikipedia.orgmasterorganicchemistry.com

For a nucleophilic aromatic substitution to occur on the pyrazine ring of this compound, a good leaving group, such as a halide, must be present on one of the ring's carbon atoms. wikipedia.org The parent molecule does not possess such a group. However, if a derivative like 2-chloro-3-(3-hydroxyphenyl)pyrazine were used, it would be an ideal substrate for SNAr reactions. nih.gov The reaction is particularly efficient when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the intermediate. libretexts.orgwikipedia.org A classic example in related heterocycles is the Chichibabin reaction, where pyridine (B92270) reacts with sodium amide to form 2-aminopyridine. wikipedia.org

Reactions Involving the Phenolic Hydroxyl Group (e.g., O-Alkylation, O-Acylation)

The hydroxyl group of the phenol moiety is a key site for functionalization. It can act as a nucleophile, participating in reactions like O-alkylation and O-acylation to form ethers and esters, respectively. ucalgary.ca

O-Alkylation involves the conversion of the phenol into its corresponding ether. This is typically achieved by first treating the phenol with a base to form the more nucleophilic phenoxide ion, followed by reaction with an alkylating agent like an alkyl halide. Recent methods have also explored the use of dimethyl ether as an alkylating agent over solid acid catalysts. mdpi.com Copper-catalyzed O-alkylation using alkylsilyl peroxides has also been developed, proceeding under mild conditions. rsc.org

O-Acylation results in the formation of a phenolic ester. This transformation can be accomplished using acylating agents such as acyl chlorides or acid anhydrides. ucalgary.ca The reaction can be catalyzed by either acid, which increases the electrophilicity of the acylating agent, or base, which increases the nucleophilicity of the phenol by deprotonating it. ucalgary.ca A common laboratory method involves using acetic anhydride in pyridine. nih.gov Recently, organic salts have been employed as novel acylating reagents in a one-pot method mediated by diethylaminosulfur trifluoride (DAST). rsc.org

Table 2: Common Reagents for O-Alkylation and O-Acylation of Phenols

Transformation Reagent Class Specific Examples Product Type
O-Alkylation Alkyl Halides Methyl iodide (CH₃I), Ethyl bromide (C₂H₅Br) Aryl ether
Sulfates Dimethyl sulfate (B86663) ((CH₃)₂SO₄) Aryl ether
Alkylating Agents Dimethyl ether (DME) with catalyst mdpi.com Aryl ether
O-Acylation Acid Anhydrides Acetic anhydride ((CH₃CO)₂O) nih.gov Aryl ester
Acyl Chlorides Acetyl chloride (CH₃COCl), Benzoyl chloride (C₆H₅COCl) Aryl ester

Functionalization at Nitrogen Atoms of the Pyrazine Ring

The two nitrogen atoms in the pyrazine ring are basic and possess lone pairs of electrons, making them nucleophilic centers. They can readily react with electrophiles. Protonation with acids is a fundamental reaction.

A key transformation is the formation of N-oxides by treating the pyrazine with an oxidizing agent like a peroxy acid. The resulting pyrazine N-oxide exhibits altered reactivity. The N-oxide group can activate the pyrazine ring, making it more amenable to certain electrophilic substitutions than the parent pyrazine. ijrar.org It can also influence the regioselectivity of other reactions. For example, in palladium-catalyzed C-H activation reactions, pyrazine N-oxide has been used as a coupling partner. mdpi.com

Oxidation and Reduction Reactions

Both the phenol and pyrazine rings can undergo oxidation and reduction, although their susceptibilities differ.

Oxidation: Phenols are relatively easy to oxidize, even without a hydrogen atom on the hydroxyl-bearing carbon. libretexts.orglibretexts.org Oxidation of the phenolic portion of this compound can lead to the formation of quinone-type structures. libretexts.org Common oxidizing agents used for this transformation include chromic acid and Fremy's salt (potassium nitrosodisulfonate). libretexts.orglibretexts.org These quinone derivatives are notable for their redox properties. libretexts.org

Reduction: The pyrazine ring, being electron-deficient, is more prone to reduction than the benzene ring. Catalytic hydrogenation can reduce the pyrazine ring to a piperazine (B1678402) structure. google.com The choice of catalyst and reaction conditions can allow for selective reduction of the heterocyclic ring while leaving the phenolic ring intact. Conversely, the quinones formed from the oxidation of the phenol ring can be readily reduced back to the hydroquinone (B1673460) (dihydroxybenzene) form using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or tin(II) chloride (SnCl₂). libretexts.org

Ring Modification and Rearrangement Pathways

While specific ring modification and rearrangement pathways for the this compound skeleton are not extensively documented, established reactions from phenol and pyrazine chemistry can be extrapolated.

One relevant transformation is the Fries rearrangement . This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. bcrec.id If this compound is first O-acylated (as described in section 5.3), the resulting ester could potentially undergo a Fries rearrangement to introduce an acyl group onto the phenolic ring, primarily at the ortho and para positions.

Another potential pathway involves the reaction of related heterocyclic systems with hydrazine (B178648) derivatives, which can lead to the formation of pyrazoles. For instance, isoflavones react with hydrazine to yield 4-aryl-3-(2-hydroxyphenyl)pyrazoles, demonstrating a complete transformation of the original heterocyclic ring. researchgate.net

Catalyst-Mediated Transformations

Transition-metal catalysis provides powerful tools for the synthesis and functionalization of complex molecules like this compound. mdpi.com These methods are particularly valuable for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Cross-Coupling Reactions: If a halogenated derivative of this compound is prepared, it can serve as a substrate in various palladium-catalyzed cross-coupling reactions. These include:

Suzuki Reaction: Coupling with an organoboron reagent.

Heck Reaction: Coupling with an alkene. mdpi.com

Negishi Reaction: Coupling with an organozinc reagent. mdpi.com

Kumada Coupling: A nickel-catalyzed coupling of a Grignard reagent, which has been shown to be effective for functionalizing chloropyrazines. nih.gov

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy. Palladium-mediated C-H activation has been used to couple pyrazine N-oxides with other aromatic systems. mdpi.com This approach could potentially be applied to functionalize the pyrazine ring of this compound or its N-oxide derivative directly.

Catalysis in Functional Group Transformations: As mentioned previously, catalysts are also employed in modifying the hydroxyl group. Zeolites like ZSM-5 have been used as solid acid catalysts for the selective acylation of phenols. bcrec.id Furthermore, copper complexes can catalyze the O-alkylation of phenols under mild conditions. rsc.org

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Acetic acid
Acetic anhydride
Acetyl chloride
2-aminopyridine
Benzene
Benzoyl chloride
2-chloro-3-(3-hydroxyphenyl)pyrazine
Diethylaminosulfur trifluoride (DAST)
Dimethyl ether
Ethyl bromide
Hydrazine
Isoflavones
Methyl iodide
Nitric acid
Phenyl acetate
para-hydroxyacetophenone
Piperazine
Pyrazine
Pyrazine N-oxide
Pyridine
Sodium amide
Sodium borohydride
Sulfuric acid
Tin(II) chloride
2,4,6-trinitrophenol (Picric acid)

Coordination Chemistry and Metal Complexation with 3 Pyrazin 2 Ylphenol and Its Derivatives

Ligand Design Principles Utilizing the Pyrazinylphenol Scaffold

The design of ligands based on the pyrazinylphenol scaffold is guided by the inherent electronic and structural features of the molecule. The pyrazine (B50134) ring, a nitrogen-containing heterocycle, and the phenolic group provide multiple coordination sites. researchgate.netresearchgate.net Subtle modifications to this core structure can significantly influence the properties and coordination behavior of the resulting metal complexes. mdpi.com

Key principles in the design of pyrazinylphenol-based ligands include:

Donor Atom Placement: The nitrogen atoms of the pyrazine ring and the oxygen atom of the phenolic group are the primary donor sites. Their relative positions allow for the formation of stable chelate rings with metal ions.

Steric Hindrance: The introduction of bulky substituents on the pyrazine or phenol (B47542) rings can be used to control the coordination number and geometry of the resulting metal complexes.

Electronic Effects: The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups. These modifications can alter the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bond.

These design principles enable the synthesis of ligands with tailored properties for specific applications in areas such as catalysis, materials science, and biological chemistry. mdpi.combohrium.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-Pyrazin-2-ylphenol and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their composition, structure, and properties.

Schiff base derivatives of pyrazine have been shown to form stable complexes with a range of transition metals. For instance, a Schiff base derived from 2-aminopyrazine (B29847) and salicylaldehyde (B1680747) has been successfully used to synthesize complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). mdpi.com Elemental analysis and molar conductance measurements are crucial in determining the stoichiometry of these complexes. researchgate.netnih.gov For example, molar ratio data has revealed both 1:1 and 1:2 metal-to-ligand ratios for different metal ions with the same pyrazine-derived Schiff base ligand. mdpi.com

Iron(III) has also been shown to form both mononuclear and binuclear complexes with pyrazine. mdpi.comnih.gov The formation of these complexes can be influenced by the concentration of the metal ion and the ligand. mdpi.com The synthesis of these complexes is often carried out in solution, and their formation can be studied using techniques such as UV-Vis spectrophotometry. mdpi.com

Table 1: Examples of Transition Metal Complexes with Pyrazine-Based Ligands

Metal Ion Ligand Type Resulting Complex Formula (Example) Reference
Mn(II) Schiff Base of 2-aminopyrazine [Mn(L)Cl(2H₂O)]·H₂O mdpi.com
Co(II) Schiff Base of 2-aminopyrazine [Co(L)₂] mdpi.com
Ni(II) Schiff Base of 2-aminopyrazine [Ni(L)Cl(2H₂O)]·H₂O mdpi.com
Cu(II) Schiff Base of 2-aminopyrazine [Cu(L)₂] mdpi.com
Zn(II) Schiff Base of 2-aminopyrazine [Zn(L)₂] mdpi.com
Fe(III) Pyrazine [Fe(pz)]³⁺, [Fe₂(pz)]⁶⁺ mdpi.com

Note: 'L' represents the Schiff base ligand; 'pz' represents the pyrazine ligand.

The way in which a ligand binds to a metal ion is referred to as its coordination mode, and the resulting three-dimensional arrangement of the ligands around the metal center is the coordination geometry. For pyrazinylphenol-type ligands, coordination typically occurs through the nitrogen atom of the pyrazine ring and the oxygen atom of the deprotonated phenol group, forming a stable bidentate chelate. mdpi.com In some cases, particularly with Schiff base derivatives, the ligand can act as a tridentate chelator, involving another nitrogen atom. mdpi.com

The geometry of the resulting metal complex is influenced by factors such as the coordination number of the metal ion and the steric and electronic properties of the ligand. youtube.com Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. youtube.commdpi.com For example, studies on Schiff base complexes of 2-aminopyrazine have suggested octahedral geometries for Mn(II) and Ni(II) complexes. mdpi.com Computational studies can be employed to predict and compare the optimized geometries with experimental findings. mdpi.com

Spectroscopic Analysis of Metal-Pyrazinylphenol Complexes

Spectroscopic techniques are indispensable for characterizing metal complexes and understanding the nature of the metal-ligand bonding. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are commonly employed for this purpose. libretexts.org

In the IR spectra of pyrazinylphenol complexes, the coordination of the ligand to the metal ion is evidenced by shifts in the vibrational frequencies of key functional groups. For example, a shift in the C=N stretching frequency of the pyrazine ring to a different wavenumber upon complexation indicates the involvement of the pyrazine nitrogen in coordination. mdpi.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. mdpi.com

UV-Vis spectroscopy provides information about the electronic transitions within the complex. libretexts.org The spectra of the free ligands typically show bands corresponding to π–π* and n–π* transitions. mdpi.com Upon complexation, these bands may shift, confirming the coordination of the ligand to the metal ion. mdpi.com In the case of iron(III)-pyrazine complexes, distinct absorption peaks have been assigned to π→π* transitions. mdpi.com

Table 2: Key Spectroscopic Data for a Schiff Base Ligand Derived from 2-aminopyrazine and its Metal Complexes

Compound Key IR Band (cm⁻¹) Interpretation UV-Vis Bands (nm) Interpretation
Free Ligand 1561 C=N stretch of pyrazine ring 264, 322, 357 π–π* and n–π* transitions
Metal Complexes Shifted C=N stretch Pyrazine nitrogen coordination Shifted bands Confirmation of coordination
Metal Complexes 522–575 ν(M-O) - Metal-Oxygen bond formation
Metal Complexes 424–444 ν(M-N) - Metal-Nitrogen bond formation

Source: mdpi.com

Theoretical Studies on Metal-Ligand Interactions and Electronic Structures

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for investigating the electronic structure and bonding in metal complexes. researchgate.netmdpi.com These computational methods allow for the optimization of molecular geometries and the calculation of various electronic properties. dergipark.org.trmdpi.com

DFT calculations can be used to:

Predict Molecular Geometries: Theoretical calculations can provide insights into the most stable coordination geometries of metal-pyrazinylphenol complexes, which can then be compared with experimental data. mdpi.com

Analyze Electronic Structures: These studies can elucidate the nature of the metal-ligand bond by examining the distribution of electron density and the molecular orbitals involved in bonding. dalalinstitute.com

Simulate Spectroscopic Properties: Theoretical methods can be used to calculate vibrational frequencies and electronic transitions, aiding in the interpretation of experimental IR and UV-Vis spectra. mdpi.comchemrxiv.org

For example, DFT calculations have been employed to compare the optimized geometries of transition metal complexes of a pyrazine-derived Schiff base with experimental values. mdpi.com Such theoretical studies provide a deeper understanding of the factors governing the structure and reactivity of these coordination compounds. nih.gov

Exploration of 3 Pyrazin 2 Ylphenol and Its Derivatives As Molecular Scaffolds in Diverse Academic Research Fields

Applications in Mechanistic Medicinal Chemistry Research (In Vitro Studies)

The exploration of pyrazine-phenol scaffolds in medicinal chemistry has yielded compounds with potent activities across several therapeutic areas, including cancer, infectious diseases, and metabolic disorders. These investigations often focus on understanding the underlying mechanisms of action through in vitro studies.

Enzyme Inhibition Profiles and Mechanisms (e.g., CDK2, α-glucosidase, α-amylase)

Enzyme inhibition is a critical strategy in drug discovery, targeting specific enzymes involved in disease pathways. Derivatives incorporating pyrazine (B50134) and phenol (B47542) structures have demonstrated inhibitory effects against key enzymes.

CDK2 Inhibition: Cyclin-dependent kinases (CDKs), such as CDK2, play crucial roles in cell cycle regulation, and their dysregulation is implicated in cancer. Pyrazolo[3,4-d]pyrimidine derivatives, which feature fused pyrimidine (B1678525) and pyrazole (B372694) rings, have been investigated as potent CDK2 inhibitors. Compounds like 14, 13, and 15 from this class exhibited significant inhibitory activity against CDK2/cyclin A2, with IC50 values in the nanomolar to low micromolar range (e.g., 0.057 ± 0.003 μM for compound 14) rsc.org. These findings highlight the potential of such heterocyclic systems as scaffolds for developing targeted cancer therapies.

α-Glucosidase and α-Amylase Inhibition: The inhibition of α-glucosidase and α-amylase enzymes is a well-established strategy for managing type 2 diabetes by slowing down carbohydrate digestion and reducing postprandial hyperglycemia. While direct studies on "3-Pyrazin-2-ylphenol" specifically for these enzymes are not prominent in the reviewed literature, related phenolic compounds and other heterocyclic systems have shown promising activity. For instance, purified compounds like 3-oxolupenal and katononic acid, isolated from Nuxia oppositifolia, demonstrated inhibitory effects against α-amylase and α-glucosidase, with IC50 values in the range of 46.2–88.6 μg/mL nih.gov. Plant extracts, such as those from Ocimum sanctum Linn., have also shown potent α-glucosidase inhibitory activity, with aqueous extracts exhibiting an IC50 of 26.75 µg/ml globalresearchonline.net. The mechanisms involve interfering with the breakdown of complex carbohydrates into absorbable sugars unjani.ac.id.

In Vitro Antiproliferative Activity against Various Cell Lines

Many pyrazine-containing heterocyclic compounds have been evaluated for their antiproliferative effects against a range of cancer cell lines. These studies aim to identify novel cytotoxic agents for cancer treatment.

Compounds based on pyrazolo[4,3-c]pyridine and related fused pyrazole systems have shown significant antiproliferative activity. For example, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol demonstrated potent activity against cell lines such as K562, MV4-11, and MCF-7, exhibiting low micromolar GI50 values mdpi.comumtm.cz. Other studies on pyrazole derivatives have reported activities against cell lines like MCF-7, MDA-MB-231, and HCT-116, with IC50 values often in the low micromolar or even nanomolar range rsc.orgresearchgate.netmdpi.com. For instance, specific pyrazolo[3,4-d]pyrimidine derivatives achieved IC50 values as low as 6 nM against HCT-116 cells rsc.org.

Table 1: In Vitro Antiproliferative Activity of Selected Pyrazine/Pyrazole Derivatives

Compound Name/ClassTarget Cell LinesIC50/GI50 Value (Approx.)Reference
4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolK562, MV4-11, MCF-7Low micromolar mdpi.comumtm.cz
Pyrazolo[3,4-d]pyrimidine derivatives (e.g., 14, 15)MCF-7, HCT-1166–99 nM (HCT-116), 45–97 nM (MCF-7) rsc.org
3-(pyrid-2-yl)-pyrazolines (e.g., 8i)NCI 60 panelSub-micromolar researchgate.net
DHA-chalcone hybrids (e.g., 33)MCF-72.21–5.89 μM mdpi.com

In Vitro Antimicrobial and Antifungal Activity Mechanisms

The pyrazine nucleus, often combined with other functional groups, has been explored for its antimicrobial and antifungal properties. Derivatives of pyrazine-2-carboxylic acid, such as salicylanilide (B1680751) pyrazine-2-carboxylates, have shown notable efficacy.

One study reported that salicylanilide pyrazine-2-carboxylates exhibited significant antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ≥ 0.98 μmol/L. These compounds also displayed moderate activity against tested fungal strains, with MICs ≥ 1.95 μmol/L nih.gov. The most active antibacterial agent was 5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylate (B1225951), while 2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylate was identified as the most potent antifungal agent nih.gov. These findings suggest that specific substitutions on the pyrazine core can lead to broad-spectrum antimicrobial activity.

Table 2: In Vitro Antimicrobial and Antifungal Activity of Pyrazine Derivatives

Compound NameTarget OrganismMIC Value (Approx.)Reference
5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylateGram-positive bacteria (incl. MRSA)≥ 0.98 μmol/L nih.gov
2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylateFungi≥ 1.95 μmol/L nih.gov

In Vitro Antioxidant Activity and Scavenging Mechanisms

Antioxidants play a crucial role in combating oxidative stress, a process implicated in numerous chronic diseases. Phenolic compounds and certain heterocyclic structures are known for their radical scavenging capabilities.

Derivatives of 3-pyrroline-2-one, a class of heterocyclic compounds, have been investigated for their antioxidant properties. Compound 4b (4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one) showed promising radical scavenging activity, particularly against hydroxyl radicals (HO•), with kinetics comparable to conventional antioxidants nih.govresearchgate.net. In DPPH assays, compound 4b exhibited an EC50 value greater than 128 µg/mL, which is less potent than quercetin (B1663063) (0.033 mM), but still indicates some radical scavenging capacity nih.govresearchgate.net. The mechanisms of antioxidant activity often involve hydrogen atom transfer (HAT) and single-electron transfer (SET), where the presence of hydroxyl groups and electron-donating substituents can enhance activity by stabilizing radical intermediates mdpi.comfrontiersin.org.

Table 3: In Vitro Antioxidant Activity of Selected Compounds

Compound NameAssay TypeIC50/EC50 Value (Approx.)Reference
4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b)DPPH> 128 µg/mL nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how chemical structure influences biological activity, guiding the design of more potent and selective compounds. For pyrazine-phenol scaffolds and related heterocycles, SAR investigations have revealed several key insights:

Antimicrobial Activity: SAR studies on salicylanilide pyrazine-2-carboxylates indicate that the specific halogenation patterns and the nature of the carbamoyl (B1232498) phenyl substituent are crucial for potent antibacterial and antifungal activity nih.gov.

Antioxidant Activity: The antioxidant efficacy of phenolic compounds and heterocycles is strongly influenced by the number and position of hydroxyl groups, as well as the presence of electron-donating or electron-withdrawing groups that affect electron delocalization and radical stabilization mdpi.comfrontiersin.org.

Applications in Agrochemical Research

While the primary focus of current research on pyrazine and phenol-containing heterocycles appears to be in medicinal chemistry, the broader class of agrochemicals is essential for sustainable agriculture. Agrochemicals, including pesticides and fertilizers, play a vital role in crop protection and yield enhancement chemistryworld.commdpi.com. However, their overuse can pose significant risks to human health and the environment, necessitating research into safer and more efficient alternatives scientificrc.org.

Currently, specific applications or extensive research linking "this compound" or its direct derivatives to agrochemical uses are not prominently detailed in the provided search results. Further investigation would be required to ascertain their potential in this domain, perhaps by exploring their pesticidal, herbicidal, or plant growth-regulating properties.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes for Pyrazinylphenol Derivatives

The pursuit of novel and sustainable synthetic methodologies for pyrazinylphenol derivatives is a critical area of future research. Emphasis is being placed on "green chemistry" principles, aiming to reduce environmental impact through the use of safer solvents, energy-efficient processes, and atom-economical reactions. Techniques such as microwave-assisted synthesis, ultrasonic irradiation, and catalytic methods are being explored to achieve these goals bme.huresearchgate.netnih.govfrontiersin.orgmdpi.com. For instance, the development of one-pot syntheses and flow chemistry approaches offers significant advantages in terms of efficiency, scalability, and reduced waste generation, aligning with the principles of sustainable chemical production researchgate.netnih.gov. Future work will likely focus on developing catalytic systems that enable milder reaction conditions and higher selectivity, thereby minimizing by-product formation and simplifying purification processes for complex pyrazinylphenol structures.

Advancement in Characterization Techniques for Complex Pyrazinylphenol Systems

As the complexity of pyrazinylphenol derivatives increases, so does the need for sophisticated characterization techniques. Advanced analytical methods are crucial for elucidating the precise structure, purity, and properties of these compounds. Techniques such as high-resolution mass spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (including 2D NMR experiments), Fourier-Transform Infrared (FT-IR) spectroscopy, and X-ray crystallography remain foundational bme.hu. However, future research will likely integrate these with more advanced methods. For example, techniques like synchrotron-based X-ray scattering (e.g., GIWAXS) and advanced microscopy (e.g., TEM, CL-SEM) are vital for characterizing the microstructure and chemical properties of complex solid-state systems or thin films, which may be relevant for materials science applications gatech.edunih.gov. The development of in-situ and operando characterization methods will also be key to understanding dynamic processes and structure-property relationships in real-time nih.gov.

Integrative Computational and Experimental Approaches in Molecular Design and Discovery

Expanding the Scope of Pyrazinylphenol Scaffold Applications in Interdisciplinary Research

The pyrazinylphenol scaffold holds potential for applications beyond traditional medicinal chemistry. Interdisciplinary research is key to unlocking new uses for these compounds. Potential avenues include materials science, where pyrazinylphenol derivatives could be explored for their electronic, optical, or structural properties, perhaps in the development of novel polymers, organic semiconductors, or functional materials nih.gov. In agrochemistry, the scaffold might offer new leads for pesticides or herbicides. Furthermore, the growing interest in personalized medicine and targeted therapies could drive research into pyrazinylphenols as probes or agents in diagnostics and theranostics. Expanding research into these diverse fields will require collaborative efforts between chemists, biologists, material scientists, and computational experts, fostering innovation through the integration of knowledge and techniques nih.gov.

Q & A

Q. What are the optimized synthetic routes for 3-Pyrazin-2-ylphenol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves coupling pyrazine derivatives with phenolic precursors. A common method is the nucleophilic aromatic substitution of 2-chloropyrazine with 3-hydroxyphenol in the presence of a base like potassium carbonate. Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and purity. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while mild temperatures (~80–100°C) minimize side reactions . Optimization studies suggest that prolonged reaction times (>12 hours) improve conversion rates but may require subsequent purification via column chromatography to remove unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm aromatic proton environments and substitution patterns. The phenolic -OH proton typically appears as a singlet near δ 9–10 ppm, while pyrazine protons resonate as doublets in δ 8–9 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C10_{10}H8_8N2_2O, 176.07 g/mol) and isotopic distribution.
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, critical for confirming regioselectivity. SHELX software is widely used for refinement .

Q. How can researchers assess the compound’s potential bioactivity in preliminary studies?

Initial screening involves:

  • In vitro assays : Test against bacterial/fungal strains (e.g., E. coli, C. albicans) to evaluate antimicrobial activity.
  • Binding studies : Fluorescence quenching or UV-Vis titration to measure interactions with biomolecules (e.g., DNA, serum albumin). Pyrazine derivatives often exhibit π-π stacking with aromatic amino acids .
  • Cytotoxicity assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) .

Q. What safety protocols are recommended for handling this compound in the lab?

While specific toxicity data are limited, standard precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill management : Neutralize with inert adsorbents (e.g., silica gel) and dispose of as hazardous waste .

Q. How can researchers address low solubility of this compound in aqueous media?

Strategies include:

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for biological assays.
  • Derivatization : Introduce sulfonate or PEG groups to enhance hydrophilicity .

Advanced Research Questions

Q. How do solvent effects and reaction kinetics influence the scalability of this compound synthesis?

Solvent polarity and proticity alter transition-state stabilization. For example, DMSO accelerates nucleophilic substitution but may complicate purification. Kinetic studies (e.g., via HPLC monitoring) reveal pseudo-first-order behavior under excess 3-hydroxyphenol. Advanced scaling employs flow chemistry to maintain heat/mass transfer efficiency and reduce side products .

Q. What computational methods predict the compound’s reactivity and binding modes with biological targets?

  • DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) or DNA grooves. Pyrazine’s electron-deficient ring often engages in charge-transfer interactions .

Q. How can crystallographic data resolve contradictions in reported structural parameters?

Conflicting bond angles or torsional strains may arise from polymorphic variations. SHELXL refinement with high-resolution data (<1.0 Å) and Hirshfeld surface analysis differentiate between true structural features and experimental artifacts .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Strict QC protocols : Validate purity (>95%) via HPLC and elemental analysis.
  • Stability studies : Monitor degradation under UV light or humidity to identify storage conditions (e.g., desiccated, −20°C) .

Q. How do structural analogs of this compound enhance structure-activity relationship (SAR) understanding?

Modify substituents (e.g., halogenation at pyrazine or phenol rings) and compare bioactivity. For instance, chloro-substituted analogs show enhanced antibacterial potency due to increased lipophilicity .

Data Contradiction Analysis

Example : Conflicting reports on antimicrobial efficacy may stem from:

  • Strain variability : Differences in bacterial membrane permeability.
  • Assay conditions : Variations in inoculum size or incubation time.
  • Resolution : Replicate studies under standardized protocols (CLSI guidelines) and perform meta-analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.